molecular formula C15H18ClN3O B2629096 N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide CAS No. 882223-93-0

N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide

Cat. No.: B2629096
CAS No.: 882223-93-0
M. Wt: 291.78
InChI Key: LJYKWBIMPOHGAE-UHFFFAOYSA-N
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Description

N-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide (CAS 882223-93-0) is a chemical compound with the molecular formula C15H18ClN3O and a molecular weight of 291.78 g/mol . This acetamide derivative is built on a 3-tert-butyl-1-phenyl-1H-pyrazole scaffold, a structure recognized in scientific research for its utility in supramolecular and materials chemistry . This compound serves as a valuable intermediate in organic synthesis and materials science research. Its primary documented research application is in the study of hydrogen-bonding patterns and molecular packing in crystalline solids . Researchers have utilized closely related N-benzyl derivatives of this acetamide to create complex molecular architectures, such as chains of edge-fused centrosymmetric rings and sheet structures, stabilized by a combination of C-H...O and C-H...π(arene) hydrogen bonds . The reactive chloroacetamide group makes it a versatile precursor for further chemical functionalization, enabling the development of novel molecular systems. The broader class of pyrazole-based molecules to which this compound belongs is of significant interest across multiple research fields due to their structural versatility, with applications explored in polymer science, agrochemical research, and coordination chemistry . Pyrazole derivatives are also considered privileged scaffolds in medicinal chemistry and drug discovery, though the specific biological activity and mechanism of action for this compound have not been elucidated in the current literature . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper safety handling procedures should be followed for all chemical substances.

Properties

IUPAC Name

N-(5-tert-butyl-2-phenylpyrazol-3-yl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O/c1-15(2,3)12-9-13(17-14(20)10-16)19(18-12)11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYKWBIMPOHGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)CCl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide typically involves the reaction of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield the corresponding amide derivative, while oxidation might yield a ketone or carboxylic acid derivative.

Scientific Research Applications

Synthesis Methodology

The synthesis of this compound typically involves the reaction of 3-tert-butyl-1-phenylpyrazole with chloroacetyl chloride in the presence of a suitable base. The following reaction scheme illustrates the process:3 tert butyl 1 phenylpyrazole+Chloroacetyl chlorideN 3 tert butyl 1 phenyl 1H pyrazol 5 yl 2 chloroacetamide\text{3 tert butyl 1 phenylpyrazole}+\text{Chloroacetyl chloride}\rightarrow \text{N 3 tert butyl 1 phenyl 1H pyrazol 5 yl 2 chloroacetamide}

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide against various bacterial strains. A quantitative structure–activity relationship (QSAR) analysis was performed on related compounds, revealing that those with halogenated phenyl rings exhibited enhanced lipophilicity and, consequently, better permeability through bacterial membranes.

Table 1: Antimicrobial Activity Against Various Pathogens

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
N-(4-chlorophenyl)-2-chloroacetamideMethicillin-resistant S. aureus (MRSA)16 µg/mL
N-(4-fluorophenyl)-2-chloroacetamideCandida albicans128 µg/mL

This table indicates that while the compound demonstrates effective activity against Gram-positive bacteria like Staphylococcus aureus and MRSA, its efficacy is reduced against Gram-negative bacteria such as Escherichia coli and fungi like Candida albicans .

Medicinal Chemistry

The compound's structure allows it to act as a potential lead compound for developing new antimicrobial agents. The incorporation of various substituents on the phenyl ring can significantly influence biological activity, making it a candidate for further modifications aimed at enhancing efficacy and selectivity.

Case Study: Structure Activity Relationship (SAR)

A study evaluating twelve newly synthesized N-substituted phenyl chloroacetamides found that structural variations directly impacted their antimicrobial properties. Compounds with para-substituted halogen groups showed the highest activity due to increased lipophilicity, which facilitates membrane penetration .

Table 2: Structure Activity Relationship Analysis

Substituent TypeActivity Level
Halogenated para-substituted phenolsHigh
Non-halogenated ortho-substituted phenolsModerate
Aliphatic substitutionsLow

Mechanism of Action

The mechanism of action of N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences
Compound Name Substituents (Pyrazole Positions) Key Features Biological Relevance
N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide 1: Ph, 3: t-Bu, 5: Cl-acetamide Bulky tert-butyl; phenyl enables π-interactions Potential agrochemical lead
2-Chloro-N-[1-(4-Cl-Ph)-3-CN-1H-pyrazol-5-yl]acetamide 1: 4-Cl-Ph, 3: CN, 5: Cl-acetamide Electron-withdrawing cyano group Fipronil derivative (insecticide)
N-(3-t-Bu-1-Me-1H-pyrazol-5-yl)-2-Cl-acetamide 1: Me, 3: t-Bu, 5: Cl-acetamide Reduced steric hindrance at position 1 Higher solubility candidate
N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide Non-pyrazole; benzoyl/chlorophenyl core Intramolecular H-bonds; C-H···O interactions Crystallography model compound
Key Observations :

The phenyl group at position 1 (target) vs. 4-chlorophenyl () alters π-system interactions, affecting molecular stacking in solid states.

In contrast, the tert-butyl group in the target compound is electron-donating, which may stabilize the ring system .

Hydrogen-Bonding and Crystal Packing :

  • The target compound’s amide group enables N-H···O hydrogen bonds, similar to the intramolecular interactions observed in . However, the tert-butyl group may disrupt extended H-bond networks, leading to less dense packing compared to , which forms centrosymmetric dimers via C-H···O contacts .
  • The phenyl group in the target compound supports C-H···π interactions, a feature absent in methyl-substituted analogs like .

Crystallographic and Computational Insights

  • Crystal Structure Challenges :
    While and highlight methodologies for analyzing H-bonding and packing (e.g., SHELX software , graph-set analysis ), the tert-butyl group in the target compound likely complicates crystallization due to steric clashes. This contrasts with , where planar benzoyl and chlorophenyl groups facilitate orderly dimerization .
  • Computational Predictions : Molecular dynamics simulations could assess the tert-butyl group’s impact on conformational flexibility and interaction with biological targets, such as enzyme active sites.

Biological Activity

N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide is a synthetic compound belonging to the class of pyrazole derivatives, characterized by a unique structure that includes a pyrazole ring substituted with a tert-butyl and phenyl group, along with a chloroacetamide moiety. This compound has garnered interest in various fields including medicinal chemistry and pharmacology due to its potential biological activities.

  • Molecular Formula : C15H18ClN3O
  • IUPAC Name : N-(5-tert-butyl-2-phenylpyrazol-3-yl)-2-chloroacetamide
  • CAS Number : 882223-93-0

Synthesis

The synthesis of this compound typically involves the reaction of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is conducted under reflux conditions using solvents like dichloromethane or chloroform, which facilitate the formation of the desired product while minimizing side reactions .

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of various chloroacetamides, including this compound. In a screening study involving twelve newly synthesized compounds, it was found that these compounds exhibited significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate efficacy against Gram-negative bacteria like Escherichia coli and the yeast Candida albicans .

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity Level
Staphylococcus aureusHigh
Methicillin-resistant S. aureusHigh
Escherichia coliModerate
Candida albicansModerate

The study highlighted that the biological activity varied significantly based on the substituents on the phenyl ring, indicating that structural modifications could enhance efficacy against specific pathogens .

The mechanism by which this compound exerts its biological effects likely involves enzyme inhibition or receptor interaction. This compound may bind to active sites on target proteins, disrupting their normal function. For instance, preliminary data suggest that it may inhibit certain enzymes relevant in bacterial metabolism or virulence .

Case Studies

A notable case study focused on the structure–activity relationship (SAR) of chloroacetamides demonstrated that compounds bearing halogenated phenyl groups exhibited enhanced lipophilicity, facilitating their penetration through cellular membranes. This property is crucial for antimicrobial activity as it allows for effective intracellular concentrations of the drug .

Another investigation into hydrogen-bonding patterns in related compounds revealed that such interactions could significantly influence crystallization and stability, which are essential for optimizing pharmacological properties . The findings suggest that modifications in hydrogen-bonding capabilities could lead to improved bioavailability and efficacy.

Q & A

Q. What are the key synthetic methodologies for preparing N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a pyrazole-5-amine derivative with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under controlled conditions. For example:

  • Step 1 : Dissolve 5-amino-1-phenyl-3-tert-butylpyrazole in tetrahydrofuran (THF) at 0–5°C.
  • Step 2 : Add chloroacetyl chloride dropwise, followed by triethylamine to neutralize HCl byproducts.
  • Step 3 : Stir at room temperature for 2–4 hours, monitor reaction progress via TLC, and isolate the product via filtration or extraction .
    Critical Note : Optimize stoichiometry and reaction time to minimize side products like over-acylated derivatives.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : Confirm structural integrity using 1H^1H- and 13C^{13}C-NMR to verify tert-butyl, phenyl, and chloroacetamide moieties.
  • X-ray Diffraction : For unambiguous structural determination, single-crystal X-ray diffraction (SCXRD) is recommended. Refinement using SHELXL (from the SHELX suite) resolves bond lengths, angles, and intermolecular interactions. For example, SCXRD analysis of analogous compounds revealed N–H···O hydrogen bonds and C–H···π interactions stabilizing crystal packing .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Contradictions may arise from disordered solvent molecules, twinning, or poor data resolution. To address this:

  • Data Collection : Use high-flux synchrotron radiation (e.g., MoKα or CuKα) for improved resolution.
  • Refinement Strategies : Employ SHELXL’s TWIN and BASF commands for twinned crystals. For disordered regions, apply PART and SUMP instructions to model partial occupancies .
  • Validation Tools : Use checkCIF/PLATON to identify outliers in geometric parameters and intermolecular contacts .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they influence physicochemical properties?

SCXRD studies of structurally related chloroacetamides reveal:

  • Hydrogen Bonding : N–H···O interactions between the amide hydrogen and carbonyl oxygen (e.g., d(N···O) ≈ 2.8–3.0 Å) form S(6) ring motifs, enhancing thermal stability .
  • C–H···O Contacts : Weak interactions (e.g., C–H···O distances < 3.2 Å) contribute to supramolecular dimerization.
  • Dispersive Interactions : Chlorine atoms participate in Cl···Cl (≈3.3 Å) and Cl···π interactions, influencing melting points and solubility .

Q. How can researchers design experiments to evaluate the bioactivity of this compound?

  • In Vitro Assays : Screen against target enzymes (e.g., kinases, proteases) or microbial strains. For antimicrobial studies, use microdilution assays (MIC/MBC) with Gram-positive/negative bacteria .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives by modifying the tert-butyl group, phenyl ring substituents, or chloroacetamide chain. Compare IC50 values to identify pharmacophoric elements .
  • Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins, validated by NMR or isothermal titration calorimetry (ITC).

Q. What computational methods are effective for analyzing the electronic properties of this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and dipole moments.
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict solubility and aggregation behavior.
  • QSPR Models : Corrogate experimental logP and pKa values with descriptors like polar surface area (PSA) for pharmacokinetic predictions .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in synthetic yields reported across studies?

  • Parameter Optimization : Varying reaction solvents (e.g., THF vs. dioxane) or bases (triethylamine vs. pyridine) can alter yields by 10–30%. Systematically test conditions using Design of Experiments (DoE) methodologies.
  • Byproduct Analysis : Use LC-MS or preparative TLC to isolate and identify side products (e.g., diacylated amines or hydrolysis derivatives) .

Q. Why might crystallographic data for similar compounds show variability in hydrogen-bonding patterns?

  • Polymorphism : Different crystallization solvents (e.g., ethanol vs. acetonitrile) can lead to distinct packing motifs.
  • Temperature Effects : Data collected at 100 K vs. 298 K may show slight geometric deviations due to thermal motion .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the chloroacetamide group .
  • Crystallization : Use slow evaporation from a 1:1 ethanol/water mixture to grow high-quality single crystals.
  • Bioactivity Studies : Include positive controls (e.g., chloramphenicol for antimicrobial assays) and validate cytotoxicity using mammalian cell lines (e.g., HEK293) .

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